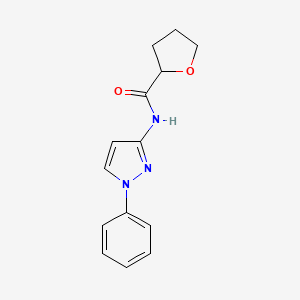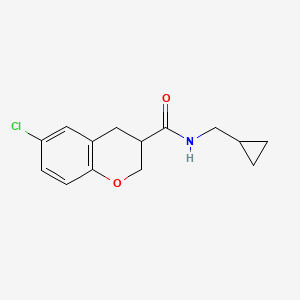![molecular formula C18H18FNO2 B7494113 [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone, also known as FM2-176, is a chemical compound that has been of interest to the scientific community due to its potential applications in drug development.
Mecanismo De Acción
The exact mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone is not fully understood. However, studies have suggested that it may act as an inhibitor of protein kinase C (PKC), an enzyme that plays a role in cell signaling and regulation. By inhibiting PKC, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone may disrupt the signaling pathways that are involved in cancer cell growth and neurodegenerative processes.
Biochemical and Physiological Effects:
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been found to have a range of biochemical and physiological effects. In cancer cells, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to cell death. In neurodegenerative diseases, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been found to have antioxidant and anti-inflammatory effects, which may help to protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone is that it has been shown to have low toxicity in vitro, which makes it a promising candidate for further studies. However, one limitation is that its efficacy in vivo has not yet been fully established, and more research is needed to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone. One area of interest is the development of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone analogs that may have improved efficacy and specificity. Additionally, more studies are needed to determine the optimal dosage and administration of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone for therapeutic purposes. Finally, further research is needed to determine the potential applications of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone in other diseases and conditions beyond cancer and neurodegenerative diseases.
Métodos De Síntesis
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone is synthesized through a series of chemical reactions that involve the condensation of 4-fluorophenylmorpholine and 2-methylphenylacetic acid followed by the addition of thionyl chloride and methanol. The resulting product is purified through column chromatography to obtain pure [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone.
Aplicaciones Científicas De Investigación
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been studied for its potential applications in drug development, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has inhibitory effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been found to have neuroprotective properties and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13-4-2-3-5-16(13)18(21)20-10-11-22-17(12-20)14-6-8-15(19)9-7-14/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKXJYPIMWZKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)

![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)
